rac Epinephrine-1-Sulfuronthiate
Description
Overview of Epinephrine (B1671497) and its Chemical Derivatives in Biological Systems
Epinephrine, also known as adrenaline, is a crucial hormone and neurotransmitter in the human body, playing a central role in the "fight-or-flight" response. biosynth.comacs.org Produced by the adrenal glands and certain neurons, it regulates numerous physiological processes, including heart rate, blood pressure, and metabolism. biosynth.comacs.org Chemically, epinephrine is a catecholamine, characterized by a catechol (3,4-dihydroxyphenyl) group and an amino group. biosynth.com
The biological activity of epinephrine is mediated through its interaction with adrenergic receptors (alpha and beta receptors) on various cells. biosynth.com This interaction triggers a cascade of intracellular signaling events, leading to diverse physiological effects.
Numerous chemical derivatives of epinephrine exist, both naturally occurring and synthetic. In biological systems, epinephrine is metabolized into various compounds, including metanephrine and vanillylmandelic acid (VMA), which are then excreted. oup.com The study of these derivatives is essential for understanding the metabolism and inactivation of epinephrine. Furthermore, synthetic derivatives of epinephrine have been developed for various therapeutic purposes.
Significance of Sulfur-Containing Organic Compounds in Medicinal Chemistry and Biochemistry
Sulfur-containing organic compounds, or organosulfur compounds, are of paramount importance in the fields of medicinal chemistry and biochemistry. These compounds are integral to the structure and function of numerous biomolecules, including amino acids (such as cysteine and methionine), proteins, and enzymes. oup.com The unique chemical properties of the sulfur atom, such as its ability to exist in various oxidation states and form diverse functional groups (e.g., thiols, sulfides, sulfoxides, sulfones, and sulfonamides), contribute to the wide range of biological activities exhibited by these compounds. nih.govgoogle.comnih.gov
In medicinal chemistry, the incorporation of sulfur atoms into drug molecules is a common strategy to enhance their therapeutic properties. Sulfur-containing functional groups can influence a molecule's polarity, lipophilicity, and ability to interact with biological targets, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Many approved drugs across various therapeutic areas, including antibiotics (e.g., penicillin) and antiviral agents, contain sulfur. oup.com
Contextualization of rac Epinephrine-1-Sulfuronthiate within Epinephrine-Related Research
This compound, with the IUPAC name S-(1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl) O-hydrogen sulfurothioate, is primarily recognized in the scientific literature as an impurity found in pharmaceutical formulations of epinephrine. sielc.comnih.gov Its presence is often a consequence of the degradation of epinephrine, particularly in formulations containing sulfites. sielc.com Sulfites, such as sodium bisulfite, are frequently added to epinephrine solutions as antioxidants to prevent oxidative degradation. sielc.com
However, under certain conditions, these sulfites can react with epinephrine to form sulfonated adducts. One of the well-documented degradation products is epinephrine sulfonic acid. nih.govsielc.com The formation of such sulfonated derivatives is a significant concern in the pharmaceutical industry as it leads to a loss of potency of the active drug and the introduction of a new, potentially inactive or harmful, chemical entity. sielc.com
Research in this area has focused on understanding the kinetics and mechanism of the reaction between epinephrine and sulfites to develop strategies to minimize the formation of these impurities and ensure the stability and safety of epinephrine preparations. Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to detect and quantify these sulfonated impurities, including epinephrine sulfonic acid, in epinephrine injections. nih.gov
While specific research solely dedicated to the biological activity or pharmacological effects of this compound is not extensively available in the public domain, its structural relationship to epinephrine and its formation as a degradation product firmly place it within the context of pharmaceutical quality control and stability studies of epinephrine formulations. The investigation of such impurities is crucial for ensuring the safety and efficacy of this life-saving medication.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
| IUPAC Name | S-(1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl) O-hydrogen sulfurothioate | sielc.comnih.gov |
| CAS Number | 859066-02-7 | sielc.comnih.gov |
| Molecular Formula | C₉H₁₃NO₅S₂ | sielc.comnih.gov |
| Molecular Weight | 279.3 g/mol | sielc.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO5S2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1,2-dihydroxy-4-[2-(methylamino)-1-sulfosulfanylethyl]benzene |
InChI |
InChI=1S/C9H13NO5S2/c1-10-5-9(16-17(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15) |
InChI Key |
XALYDIAXSNKXPW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)SS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Formation Pathways
Chemical Synthesis of Epinephrine (B1671497) Sulfonate Derivatives
The synthesis of epinephrine sulfonate derivatives can be achieved through direct chemical reactions involving epinephrine and sulfonating agents.
Sulfonation Reactions of Epinephrine
The direct sulfonation of epinephrine's benzene (B151609) ring occurs through an electrophilic aromatic substitution (SEAr) mechanism. This reaction requires strong sulfonating agents like concentrated or fuming sulfuric acid (oleum). The process involves the generation of an electrophile, typically sulfur trioxide (SO₃), which is then attacked by the electron-rich aromatic ring of the epinephrine molecule. A subsequent deprotonation step, facilitated by a weak base such as the bisulfate ion (HSO₄⁻), leads to the formation of the sulfonic acid group on the ring. It is noteworthy that, unlike many other electrophilic aromatic substitution reactions, sulfonation is a reversible process.
Another significant reaction is the formation of epinephrine sulfonate from the interaction between epinephrine and bisulfite. acs.org This reaction leads to a product that is both optically and physiologically inactive. acs.org
Role of Sulfurating Agents (e.g., Bisulfite, Metabisulfite) in Derivative Formation
Sulfurating agents like sodium bisulfite and sodium metabisulfite (B1197395) are frequently used as antioxidants in aqueous formulations of epinephrine. google.comwikipedia.org However, these agents can react with epinephrine to form epinephrine sulfonic acid (ESA). google.comwikipedia.org Anions of sulfurous acid, generated from bisulfite or metabisulfite salts, react with epinephrine to produce l-(3,4-dihydroxyphenyl)-2-methylaminoethane sulfonic acid. google.com Metabisulfite has been observed to be more catalytic in this degradation process than either bisulfite or acetone (B3395972) bisulfite. capes.gov.br This reaction is a critical factor in the degradation of epinephrine in pharmaceutical preparations. researchgate.net
Reaction Kinetics and Mechanisms of Sulfonate Formation from Epinephrine
The reaction between epinephrine and bisulfite to form a sulfonate has been studied in detail. acs.orgacs.org The mechanism of this reaction is pH-dependent. acs.org
At pH values above 5: The reaction appears to follow a simple SN2 mechanism. This involves a direct attack of the sulfite (B76179) ion on the catecholamine. The apparent heat of activation for this reaction is 24 kcal/mole. acs.orgresearchgate.net
At pH values below 5: A parallel SN1 reaction seems to occur. This pathway is believed to pass through the same activated intermediate that is responsible for the racemization of epinephrine. This reaction shows a zero-order dependency on the concentration of bisulfite or sulfite. acs.orgresearchgate.net
A rate expression combining these two mechanisms has been found to accurately model the observed pH profile of the reaction. acs.org The rate of sulfite-induced anaerobic degradation of epinephrine in an aqueous solution was studied at 81°C in a pH range of 3.63–5.00. The rate constant-pH profile showed a linear relationship with a positive slope, and buffer catalysis was observed above pH 4.4. capes.gov.br
Formation as an Impurity in Epinephrine Preparations
Epinephrine sulfonic acid is a known impurity that can form in epinephrine drug products, particularly those containing sulfites. google.com Its presence can impact the quality, purity, and potency of the pharmaceutical formulation. google.com
Factors Influencing Impurity Generation (e.g., pH, presence of sulfite/bisulfite)
Several factors influence the generation of epinephrine sulfonic acid as an impurity:
Presence of Sulfites/Bisulfites: As mentioned, sulfites and bisulfites, while added as antioxidants, directly react with epinephrine to form epinephrine sulfonic acid. google.comnih.gov This reaction is a significant degradation pathway. researchgate.net
pH: The pH of the formulation plays a crucial role. At a pH of 4.7 or higher, epinephrine degrades more rapidly in the presence of bisulfite than in its absence. google.com Lowering the pH of the formulation can also promote the racemization of epinephrine, leading to the formation of the d-isomer, which has less pharmacological activity. google.com
Other Factors: The rate of epinephrine degradation is also increased by higher temperatures and the presence of metal ions. researchgate.net Exposure to air, light, and heat can lead to oxidation and the formation of colored degradation products like adrenochrome. researchgate.net
Strategies for Impurity Control in Pharmaceutical Formulations
Controlling the formation of epinephrine sulfonic acid and other impurities is essential for ensuring the stability and efficacy of epinephrine preparations. Several strategies are employed:
Control of Sulfite Concentration: It has been found that using a specific ratio of epinephrine to sodium metabisulfite can help control the levels of adrenaline sulfonate impurity. google.com Reducing the concentration of metabisulfite has been shown to enhance the chemical stability of epinephrine. researchgate.net
Use of Alternative Antioxidants and Chelating Agents: Some formulations have been developed that are free of sulfite antioxidants. google.com The inclusion of a specific chelating agent, such as disodium (B8443419) edetate, has been shown to improve epinephrine stability. researchgate.net
pH Optimization and Control: Maintaining an optimal pH is critical. While a lower pH can reduce the rate of sulfonation, it can increase racemization. Therefore, careful pH control is necessary. google.com
Protection from Light and Air: Protecting the formulation from light and oxygen is crucial to prevent photolytic degradation and oxidation. researchgate.net
Analytical Monitoring: Robust analytical methods, such as high-performance liquid chromatography (HPLC), are used to separate and quantify impurities like epinephrine sulfonic acid in drug products. nih.gov
Theoretical Considerations for Biotic or Metabolic Formation
The formation of sulfur-containing metabolites of catecholamines, such as epinephrine, is a significant pathway in their biological transformation and clearance. While direct evidence for the in vivo synthesis of rac Epinephrine-1-Sulfuronthiate is not extensively documented in the literature, its formation can be postulated based on established enzymatic and non-enzymatic pathways involved in catecholamine metabolism.
Postulated Enzymatic and Non-Enzymatic Sulfation/Sulfonation Pathways of Catecholamines
The primary mechanism for the sulfation of catecholamines is through enzymatic conjugation, a process that plays a crucial role in their metabolism and detoxification. nih.gov Non-enzymatic pathways, although less characterized, may also contribute under specific physiological or pathological conditions.
Enzymatic Sulfation:
The sulfation of catecholamines is predominantly carried out by a family of enzymes known as sulfotransferases (SULTs). nih.gov These cytosolic enzymes catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group of a substrate. nih.gov
For catecholamines, the key enzyme responsible for this transformation is the monoamine-preferring phenol (B47542) sulfotransferase, SULT1A3. nih.govnih.gov This enzyme exhibits a high affinity for dopamine (B1211576) and other catecholamines, including epinephrine and norepinephrine (B1679862). nih.gov In humans, SULT1A3 is found in various tissues, and its activity results in the formation of sulfated catecholamine conjugates. nih.gov Studies have shown that a significant portion of circulating catecholamines, in some cases over 98% for dopamine, exists in their sulfated forms. nih.govoup.com The sulfation generally occurs on the hydroxyl groups of the catechol ring. nih.gov For instance, with dopamine, sulfation predominantly happens at the 4-aromatic hydroxy group. nih.gov
The expression of SULT enzymes is subject to developmental regulation. For example, SULT1A3 is expressed at high levels in the human fetal liver but is almost absent in the adult liver, suggesting a protective role against catecholamine activity during fetal development. oup.comoup.com
The enzymatic reaction catalyzed by SULT1A3 can be represented as: Epinephrine + PAPS → Epinephrine-sulfate + PAP
Genetic variations (single nucleotide polymorphisms) in the SULT1A3 gene can lead to differences in enzyme activity, potentially affecting the rate and extent of catecholamine sulfation among individuals. nih.govnih.gov
Non-Enzymatic Sulfation/Sulfonation:
While enzymatic sulfation is the principal pathway, the potential for non-enzymatic reactions exists. The autoxidation of epinephrine, particularly at higher pH levels, is a known phenomenon that proceeds through free radical chain reactions. Although direct non-enzymatic sulfonation of epinephrine is not well-documented, it is conceivable that reactive sulfur species in proximity to catecholamines could lead to the formation of sulfur-containing adducts under conditions of oxidative stress.
Table 1: Key Enzymes in Catecholamine Sulfation
| Enzyme Name | Abbreviation | Substrates | Cofactor | Location | Function |
| Phenol sulfotransferase | SULT1A3 | Dopamine, Epinephrine, Norepinephrine, Serotonin nih.govnih.gov | PAPS nih.gov | Cytosol nih.gov | Catalyzes the transfer of a sulfonate group to catecholamines. nih.gov |
| Catechol-O-methyltransferase | COMT | Catecholamines wikipedia.org | S-adenosyl-L-methionine (SAM) wikipedia.org | Synaptic cleft, Cytosol wikipedia.org | Methylates catecholamines, leading to their degradation. wikipedia.org |
| Monoamine Oxidase | MAO | Catecholamines, Monoamines wikipedia.org | FAD wikipedia.org | Mitochondrial membrane wikipedia.org | Deaminates catecholamines, contributing to their catabolism. wikipedia.org |
Analogies to Known Sulfur Metabolites and Conjugates in Biological Systems
The proposed structure of this compound suggests it is a sulfur-containing derivative of epinephrine. The metabolism of catecholamines commonly involves conjugation reactions to increase their water solubility and facilitate excretion. nih.gov The most prevalent conjugates are sulfates and glucuronides. nih.gov
Sulfate (B86663) conjugates of catecholamines are well-established metabolites. For instance, dopamine 3-O-sulfate and dopamine 4-O-sulfate are known products of dopamine metabolism. nih.gov Similarly, norepinephrine can be sulfated. nih.gov These sulfated forms are generally considered to be biologically inactive end products of catecholamine metabolism, although their potential roles as metabolic intermediates have been explored. nih.govnih.gov Research has indicated that dopamine sulfate is not a substrate for dopamine-β-hydroxylase (the enzyme that converts dopamine to norepinephrine), suggesting it is a terminal metabolite. nih.gov
In human circulation, catecholamine sulfates are the predominant form. nih.gov This extensive sulfation highlights the importance of this pathway in regulating the levels of active catecholamines. oup.com The high concentration of sulfated catecholamines in blood and their excretion in urine underscores their significance as major metabolic products. nih.govnih.gov
The existence of these various sulfated catecholamines provides a strong analogy for the potential formation of this compound as a metabolite of epinephrine. It is plausible that this compound represents one of the possible sulfated or otherwise sulfur-modified forms of epinephrine that arise from the metabolic processes described.
Chemical Reactivity and Stability Investigations
Hydrolysis and Degradation Pathways of the Sulfuronthiate Moiety
The sulfuronthiate group is anticipated to be susceptible to hydrolysis, a key degradation pathway. While specific studies on rac Epinephrine-1-Sulfuronthiate are not extensively documented, the degradation of epinephrine (B1671497) in the presence of sulfites, leading to the formation of epinephrine sulfonic acid (EPI-SA), provides a relevant model. nih.gov In aqueous solutions, especially under anaerobic conditions, sulfites can induce the degradation of epinephrine. nih.gov This process involves the nucleophilic attack of the sulfite (B76179) on the epinephrine molecule. The rate of this degradation is pH-dependent, showing a linear relationship with a positive slope in the pH range of 3.63 to 5.00 at 81°C. nih.gov
It is plausible that the sulfuronthiate moiety in this compound could undergo hydrolysis to yield epinephrine and a sulfur-containing byproduct. The stability of the sulfuronthiate is also likely influenced by pH and the presence of buffers, which can catalyze the degradation process. nih.gov The degradation of epinephrine is a complex process that can also involve oxidation and racemization. researchgate.net In the context of urinary analysis of catecholamines, a deconjugation step involving acid hydrolysis is often necessary to convert sulfate-conjugated metabolites to their free forms, suggesting that the sulfur-oxygen bond in such moieties is susceptible to cleavage under acidic conditions. nih.gov
Reactivity with Nucleophiles and Electrophiles
The electrophilic and nucleophilic centers in this compound determine its reactivity with various chemical species. The catechol hydroxyl groups can act as nucleophiles, particularly in their deprotonated form. The secondary amine in the side chain is also a nucleophilic center.
Conversely, the carbon atoms of the aromatic ring, particularly those ortho and para to the hydroxyl groups, can be susceptible to electrophilic attack. The sulfur atom in the sulfuronthiate group, especially if it is in a higher oxidation state, could also be an electrophilic center. The degradation of epinephrine in the presence of bisulfite, an electrophile in this context, highlights the reactivity of the epinephrine structure with such species. researchgate.netacs.org
Thermal and Photochemical Stability Considerations
The stability of epinephrine and its derivatives is a critical factor, particularly for pharmaceutical applications. Injectable epinephrine solutions can degrade upon exposure to heat. nih.gov The thermal stability is dependent on factors such as the method of heat exposure and the concentration of stabilizing agents like sodium metabisulfite (B1197395). nih.gov Constant heating at 65°C can lead to complete degradation, whereas cyclical heating results in a more gradual degradation and the formation of epinephrine sulfonic acid. nih.gov Generally, sulfur-containing organic compounds tend to be more thermally stable than their selenium counterparts. researchgate.netresearchgate.net
Photochemical stability is another important consideration. The photolysis of "caged" epinephrine analogs can lead to the liberation of epinephrine but is also accompanied by the formation of adrenochrome, a neurotoxic and cardiotoxic compound. nih.gov This indicates that light exposure can induce significant chemical transformations in epinephrine derivatives. Therefore, it is reasonable to expect that this compound would also exhibit sensitivity to both heat and light, potentially leading to degradation and the formation of various byproducts.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the detailed structure of a molecule. It provides information on the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Proton Assignment
Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), would be essential for assigning the specific protons within the rac Epinephrine-1-Sulfuronthiate molecule. This would involve analyzing the signals from the aromatic protons, the methine proton of the stereocenter, the methylene (B1212753) protons adjacent to the nitrogen, and the methyl group on the nitrogen. However, no such data has been published.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy would provide precise information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the complete mapping of the carbon skeleton. This data is currently unavailable in the public record.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity between protons and carbons, thus definitively establishing the structure of this compound. Research detailing these analyses has not been identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and identify chromophores.
Electronic Absorption Properties and Chromophore Analysis
The UV-Vis spectrum of this compound would reveal its maximum absorption wavelengths (λmax) and molar absorptivity (ε), providing insights into the electronic structure of the catechol ring system as modified by the sulfuronthiate group. This information is not currently documented in scientific literature.
pH-Dependent Spectral Shifts and pKa Determination
Analyzing the changes in the UV-Vis spectrum as a function of pH would allow for the determination of the acid dissociation constants (pKa) of the ionizable groups in the molecule. Such studies would provide valuable information on its behavior in different physiological environments, but no such experimental data has been reported.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Functional Groups (e.g., Sulfonyl, Hydroxyl, Amine)
The chemical structure of this compound, S-(1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl) O-hydrogen sulfurothioate, contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
The sulfonyl group (S(=O)₂) is expected to exhibit strong, characteristic stretching vibrations. Asymmetric and symmetric stretching modes of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
The hydroxyl groups (-OH) of the catechol moiety and the secondary alcohol will produce a broad absorption band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹, indicative of hydrogen bonding. The C-O stretching vibrations associated with the phenolic and alcoholic hydroxyl groups are expected in the 1260-1000 cm⁻¹ region.
The secondary amine group (N-H) will show a characteristic N-H stretching vibration, which for secondary amines typically appears as a single, weak to medium band in the 3500-3300 cm⁻¹ region in the IR spectrum. The N-H bending vibration is expected around 1650-1550 cm⁻¹.
The aromatic catechol ring will display C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the 1620-1450 cm⁻¹ range.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak |
| Amine (N-H) | N-H Stretch | 3500 - 3300 | Medium | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium | Strong |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong | Medium |
| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 | Strong | Strong |
| Aromatic C=C | C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |
| Amine (N-H) | N-H Bend | 1650 - 1550 | Medium | Weak |
| Hydroxyl (C-O) | C-O Stretch | 1260 - 1000 | Strong | Medium |
| Thioether (C-S) | C-S Stretch | 700 - 600 | Weak | Medium |
| Sulfurothioate (S-S) | S-S Stretch | 550 - 450 | Weak | Strong |
Note: This table represents predicted values based on known functional group frequencies. Actual experimental values may vary.
Conformational Insights from Vibrational Spectra
The rotational freedom around the single bonds in the ethylamine (B1201723) side chain of this compound allows for multiple conformational isomers. Vibrational spectroscopy can provide insights into the preferred conformation in the solid state or in solution. The positions and relative intensities of certain vibrational bands, particularly those associated with the skeletal framework and the interactions between the side chain and the catechol ring, can be sensitive to conformational changes. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable three-dimensional structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₉H₁₃NO₅S₂, the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₃NO₅S₂ |
| Theoretical Monoisotopic Mass | 279.0238 |
| Experimentally Determined Mass | Hypothetical Value: 279.0241 |
| Mass Accuracy (ppm) | Hypothetical Value: 1.1 |
Note: The experimentally determined mass and mass accuracy are hypothetical and serve as an example of typical HRMS data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the connectivity of atoms within the molecule, helping to confirm its structure.
The fragmentation of this compound is expected to proceed through several characteristic pathways. Cleavage of the benzylic C-C bond is a common fragmentation pathway for catecholamines, leading to the formation of a stable benzylic cation. Loss of the sulfurothioate group and fragmentation of the ethylamine side chain are also anticipated.
Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 279.02 | 152.06 | [C₈H₁₀NO₂]⁺ (Loss of SO₃S) |
| 279.02 | 137.04 | [C₇H₇O₂]⁺ (Benzylic cleavage) |
| 279.02 | 44.05 | [C₂H₆N]⁺ (Side chain cleavage) |
Note: The m/z values are based on predicted fragmentation pathways and may be subject to experimental variation.
By carefully analyzing the fragments produced, a detailed picture of the molecular structure can be constructed, confirming the identity of this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
There are no known Density Functional Theory (DFT) or Hartree-Fock (HF) calculations that have been performed on rac Epinephrine-1-Sulfuronthiate to predict its electronic structure, reactivity, or molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Information not available.
Hartree-Fock (HF) Methodologies for Molecular Properties
Information not available.
Molecular Geometry Optimization and Conformational Analysis
No studies on the molecular geometry optimization or conformational analysis of this compound have been identified.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
There are no computationally predicted spectroscopic parameters for this compound.
Molecular Docking and Dynamics Simulations with Relevant Receptors or Enzymes (based on epinephrine (B1671497) analogs)
While molecular docking and dynamics simulations are commonly performed for epinephrine and its analogs to understand their interactions with adrenergic receptors, no such studies have been specifically conducted on this compound.
Biochemical Interaction Research Non Clinical Focus
Theoretical Implications for Catecholamine Metabolism and Derivatization
The introduction of a sulfuronthiate group to the epinephrine (B1671497) molecule suggests a potential alteration in its metabolic processing. As an impurity or a metabolite, rac Epinephrine-1-Sulfuronthiate would enter the complex pathways of catecholamine turnover. cymitquimica.compharmaffiliates.com
The fate of epinephrine in the body is a well-regulated process of transport, receptor binding, and metabolic inactivation. The formation of a sulfur-containing derivative like this compound could represent an alternative metabolic pathway. The degradation of epinephrine is known to be influenced by the presence of sulfites, which can induce anaerobic degradation. researchgate.netnih.gov This suggests that under certain physiological or formulation conditions containing sulfur compounds, epinephrine could be converted into sulfuronthiate derivatives. This pathway would compete with the primary enzymatic degradation routes, potentially altering the bioavailability and clearance profile of exogenous epinephrine.
The primary enzymes responsible for catecholamine degradation are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.orgepa.gov MAO catalyzes the oxidative deamination of the amine side chain, while COMT methylates one of the catechol hydroxyl groups. wikipedia.org The oxidation of epinephrine can lead to the formation of quinones, which are highly reactive intermediates. researchgate.netresearchgate.net
Sulfur-containing compounds, such as cysteine and glutathione (B108866), have been shown to inhibit the quinoid oxidation of adrenaline. nih.gov This inhibitory action helps prevent the formation of superoxide (B77818) radicals during adrenaline autoxidation. nih.gov Therefore, a sulfur-containing derivative like this compound might either be a substrate for, or an inhibitor of, these key metabolic enzymes. The bulky and polar sulfuronthiate group could sterically hinder the binding of the molecule to the active sites of MAO or COMT, potentially slowing its degradation compared to epinephrine.
Table 1: Key Enzymes in Epinephrine Metabolism This table is interactive. You can sort and filter the data.
| Enzyme | Action | Location | Implication for Sulfur-Containing Products |
|---|---|---|---|
| Monoamine Oxidase (MAO) | Oxidative deamination of the amine side chain. wikipedia.org | Mitochondrial enzyme, present in catecholaminergic neurons. epa.gov | The sulfuronthiate derivative may exhibit altered affinity for MAO due to structural changes. |
| Catechol-O-Methyltransferase (COMT) | Methylation of a catechol hydroxyl group. wikipedia.org | Extraneuronal tissues. epa.gov | The presence of the sulfuronthiate group might influence the methylation of the catechol ring. |
Interactions with Biological Molecules and Systems
The chemical structure of this compound dictates its potential interactions with various biological molecules, from small antioxidants to large protein receptors.
The oxidation of catecholamines like epinephrine can produce reactive quinone intermediates. nih.gov These electrophilic species are susceptible to nucleophilic attack by thiols, most notably the cysteine residue within glutathione (GSH), a major intracellular antioxidant. nih.govnih.govresearchgate.net This process results in the formation of glutathione-epinephrine adducts, which is considered a detoxification pathway. nih.govnih.gov Studies have demonstrated that such adducts can be synthesized and detected in biological samples, highlighting the physiological relevance of this interaction. nih.gov The formation of these adducts is a key mechanism for neutralizing the potential toxicity associated with catecholamine oxidation. nih.gov It is plausible that this compound, if it undergoes oxidation to a quinone, could similarly form adducts with glutathione and other protein thiols.
The relationship between catecholamines and reactive oxygen species (ROS) is complex. The autoxidation of epinephrine is a multi-stage process that can generate superoxide radicals (O₂⁻). nih.gov Conversely, the presence of ROS can accelerate the oxidation of catecholamines. mdpi.comnih.gov This oxidative process, which can be initiated by factors like light or alkaline pH, leads to the formation of degradation products such as adrenochrome. researchgate.netnoaa.gov Sulfur-containing amino acids have been shown to play a protective role by reducing cellular damage associated with metal- or nitric oxide-stimulated catecholamine oxidation. nih.gov The sulfuronthiate moiety in this compound could potentially modulate its reactivity with ROS, although specific studies are required to determine whether it enhances or quenches oxidative processes.
Epinephrine exerts its physiological effects by binding to α- and β-adrenergic receptors, which are G protein-coupled receptors. wikipedia.orglibretexts.org The binding of epinephrine to its receptor is highly specific and involves several key interactions:
An ionic bond between the protonated amine of epinephrine and a conserved aspartate residue in transmembrane helix 3. researchgate.net
Hydrogen bonds between the catechol hydroxyl groups and serine residues in helix 5. researchgate.net
An aromatic interaction between the catechol ring and a phenylalanine residue in helix 6. researchgate.net
A hydrogen bond involving the chiral β-hydroxyl group, which is crucial for stereoselectivity. researchgate.net
This compound is an analog of epinephrine where the critical β-hydroxyl group is replaced by a much larger and chemically different sulfuronthiate group. synzeal.compharmaffiliates.com This significant structural modification would theoretically have a profound impact on its ability to bind to adrenergic receptors. It is highly probable that the bulky sulfuronthiate group would cause steric hindrance, preventing the molecule from fitting correctly into the binding pocket. Furthermore, the replacement of the hydroxyl group would disrupt the specific hydrogen bonding that contributes to the affinity and efficacy of epinephrine. researchgate.net Therefore, as an impurity, this compound is unlikely to act as an agonist at adrenergic receptors and could potentially act as a weak antagonist or have no significant binding affinity.
Table 2: Theoretical Adrenergic Receptor Interactions This table is interactive. You can sort and filter the data.
| Interaction Type | Epinephrine Binding Site | Theoretical Impact of Sulfuronthiate Group |
|---|---|---|
| Ionic Interaction | Aspartate in Helix III with amine group. researchgate.net | Likely preserved, as the amine group is unchanged. |
| Hydrogen Bonding | Serine residues in Helix V with catechol hydroxyls. researchgate.net | Likely preserved, as the catechol group is unchanged. |
| Aromatic Interaction | Phenylalanine in Helix VI with phenyl ring. researchgate.net | Likely preserved, as the phenyl ring is unchanged. |
Analytical Methodologies for Research and Quality Control
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate, identify, and quantify the components of a mixture. For rac Epinephrine-1-Sulfuronthiate, both high-performance liquid chromatography and gas chromatography-mass spectrometry represent important, albeit differently applicable, analytical tools.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for the analysis of non-volatile compounds like this compound. It is extensively used for determining the purity of the compound and for its quantitative analysis in various matrices. The method's adaptability allows for the separation of the main compound from its potential impurities, including isomers and degradation products. nih.govoup.comnih.gov
Research into the analysis of epinephrine (B1671497) and its sulfonated impurities has led to the development of specific HPLC methods. These often involve reversed-phase chromatography coupled with various detection techniques. nih.govsielc.com The use of a C18 or a specialized column like Primesep 200, which allows for mixed-mode separation (reversed-phase and ion-exchange), is common. sielc.comresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) mixed with an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.govmdpi.com To enhance the retention and separation of polar compounds like catecholamines and their sulfonated derivatives, ion-pairing reagents such as octanesulfonate are sometimes added to the mobile phase. nih.govmdpi.com
Detection is a critical aspect of HPLC analysis. For compounds like this compound, which possess a UV-absorbing chromophore, UV detection is a straightforward option. researchgate.netnih.gov However, for greater sensitivity and selectivity, especially in complex matrices or for trace-level analysis, electrochemical detection (ECD) is often preferred. nih.govoup.com ECD is highly sensitive to the electroactive catecholamine structure.
A certificate of analysis for this compound indicates that its purity is often determined by HPLC, with typical purities exceeding 95%. lgcstandards.comchemicea.com
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm researchgate.net | Primesep 200, 4.6x150 mm, 5 µm, 100A sielc.com | Zorbax CN column oup.com |
| Mobile Phase | A: 0.025 M KH2PO4 + 0.3 mM heptanesulfonic acid (pH=3), B: Acetonitrile researchgate.net | MeCN/H2O with NaH2PO4 buffer sielc.com | Mobile solvent A, reagent (g) oup.com |
| Flow Rate | 1.0 ml/min researchgate.net | 1.0 ml/min sielc.com | 1.5 mL/min oup.com |
| Detection | UV at 204 nm researchgate.net | UV, ELCD/MS, ELSD or Corona CAD sielc.com | UV at 254 nm and Electrochemical Detector (EC) at +700 mV oup.com |
| Analyte Retention Time | ~2-4 minutes for epinephrine researchgate.net | Not specified | Epinephrine: ~7.0 min, Epinephrine sulfonic acid: ~2.5 min oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. While GC-MS is a standard method for analyzing volatile impurities such as residual solvents in drug substances, its direct application to non-volatile compounds like this compound is not feasible.
Due to its high polarity and low volatility, this compound would require a chemical derivatization step to convert it into a more volatile and thermally stable analogue before it could be analyzed by GC-MS. This process would typically involve reacting the polar functional groups (hydroxyl, amine, and sulfurothiate) with a derivatizing agent to create a less polar and more volatile derivative. However, specific derivatization procedures for the GC-MS analysis of this compound are not widely reported in scientific literature, suggesting that HPLC is the preferred method for its analysis.
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a highly sensitive and selective approach for the detection and quantification of electroactive compounds like this compound. The catechol moiety in the molecule is readily oxidized, making it an ideal candidate for electrochemical analysis. researchgate.netmdpi.com These methods are often coupled with HPLC, as mentioned previously, but can also be used as standalone techniques with modified electrodes. oup.commdpi.com
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to study the electrochemical behavior of epinephrine and its derivatives. researchgate.netmdpi.com Research has shown that modified electrodes, such as those incorporating laponite clay or mesoporous silica, can enhance the electrochemical signal and lower the detection limits for epinephrine. researchgate.netmdpi.com The oxidation of the epinephrine core typically involves the transfer of two electrons and two protons to form the corresponding quinone. mdpi.com The pH of the supporting electrolyte plays a crucial role in the electrochemical response, with acidic conditions often favoring the analysis. mdpi.com
| Parameter | Electrochemical Method 1 | Electrochemical Method 2 |
| Technique | Differential Pulse Voltammetry (DPV) on Laponite clay-modified inkjet-printed graphene electrode (La/IPGE) mdpi.com | Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) on mesoporous Al-incorporated SiO2 modified carbon paste electrode researchgate.net |
| Supporting Electrolyte | 0.1 M acetate (B1210297) buffer (pH 3.75) mdpi.com | 0.01mol L−1 HClO4 and pH 7.0 phosphate buffer researchgate.net |
| Key Findings | The anodic peak current of epinephrine was directly proportional to its concentration, with a detection limit of 0.26 µM. mdpi.com | The modified electrode exhibited catalytic ability to the oxidation of epinephrine, showing a remarkable peak current enhancement. researchgate.net |
| Redox Mechanism | The electrochemical oxidation of epinephrine to epinephrinequinone involves an equal number of protons and electrons. mdpi.com | The electrochemical redox reaction of epinephrine exhibits two pairs of peaks. researchgate.net |
Development of Specific Analytical Methods for this compound
The development of specific analytical methods for this compound is crucial for its use in research and as a pharmaceutical standard. This compound is often considered an impurity or a metabolite of epinephrine. pharmaffiliates.com Therefore, analytical methods must be capable of distinguishing it from the parent drug and other related substances.
The development process for a specific analytical method, typically an HPLC method, involves several stages:
Method Scoping and Selection of Technique: Based on the physicochemical properties of this compound (polar, non-volatile), HPLC is the logical choice.
Selection of Column and Mobile Phase: This involves screening various stationary phases (e.g., C18, mixed-mode) and mobile phase compositions (buffers, organic modifiers, ion-pairing agents) to achieve optimal separation.
Optimization of Detection Parameters: This includes selecting the appropriate wavelength for UV detection or optimizing the potential for electrochemical detection to maximize sensitivity and selectivity.
Method Validation: Once developed, the method must be validated according to regulatory guidelines to ensure it is accurate, precise, specific, linear, and robust.
Suppliers of this compound as a reference standard state that the compound can be used for analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) or during the commercial production of Epinephrine. nih.govsimsonpharma.com
Traceability and Reference Standards for Analytical Applications
The availability of high-purity reference standards is a prerequisite for the accurate quantification and identification of a compound in analytical testing. For this compound, several chemical suppliers provide the compound as a reference standard, ensuring traceability for analytical applications. lgcstandards.comsimsonpharma.com
These reference standards are typically accompanied by a Certificate of Analysis (CoA), which provides detailed information about the compound's identity and purity. lgcstandards.comchemicea.com The CoA often includes data from techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the standard. chemicea.com The use of these certified reference standards is essential for:
Quantitative Analysis: To accurately determine the concentration of this compound in a sample by comparing the analytical response of the sample to that of the reference standard.
Impurity Profiling: To identify and quantify this compound as an impurity in epinephrine drug substances or products.
Method Validation: To demonstrate the performance characteristics of an analytical method.
The traceability of these standards to pharmacopeial standards (e.g., USP, EP) can sometimes be provided, further ensuring their suitability for regulatory purposes. nih.gov
| Supplier | Product Information | Availability |
| LGC Standards | Product Code: TRC-E589528, Purity: >95% (HPLC), Provided with Certificate of Analysis. lgcstandards.com | In stock for various pack sizes (0.5 mg, 2.5 mg, 5 mg). lgcstandards.com |
| Pharmaffiliates | Catalogue number: PA 05 0671004, Category: impurities, metabolites, pharmaceutical standards. pharmaffiliates.com | Please enquire. |
| SynZeal | SZ CAT No: SZ-E037021, Supplied with detailed characterization data. nih.govsimsonpharma.com | Synthesis on demand. nih.gov |
| Simson Pharma Limited | CAT. A340027, Accompanied by Certificate of Analysis. simsonpharma.comsimsonpharma.com | In stock. simsonpharma.com |
Future Research Directions
Elucidation of Complete Degradation Pathways under Various Conditions
A critical area for future research is the comprehensive mapping of the degradation pathways of rac Epinephrine-1-Sulfuronthiate. Understanding how this compound breaks down under different environmental conditions is fundamental to assessing its persistence, reactivity, and the formation of potential transformation products. Key research efforts should focus on:
Hydrolytic Stability: Systematic studies to determine the rate and products of hydrolysis across a range of pH values (acidic, neutral, and alkaline) are necessary. This would clarify the compound's stability in aqueous environments.
Photodegradation: Investigation into the compound's susceptibility to photolysis under simulated solar radiation is required. Identifying the quantum yield and the structure of photoproducts will be crucial.
Oxidative Degradation: Research should explore the compound's reactivity with common environmental oxidants, such as hydroxyl radicals, ozone, and chlorine, which are relevant in water treatment processes and atmospheric chemistry.
Biodegradation: Studies using microbial consortia from relevant environments (e.g., soil, activated sludge) are needed to determine if the compound can be mineralized or transformed by biological activity.
Synthesis of Chiral Enantiomers for Stereochemical Specificity Studies
Given that the compound is a racemate, the synthesis and separation of its individual enantiomers, (R)-Epinephrine-1-Sulfuronthiate and (S)-Epinephrine-1-Sulfuronthiate, are of paramount importance. This would enable studies into stereochemical specificity, as enantiomers of a chiral compound often exhibit different biological activities and degradation rates. Future work should include:
Asymmetric Synthesis: Development of novel synthetic routes that yield the individual enantiomers with high enantiomeric excess.
Chiral Chromatography: Optimization of chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) methods for the analytical and preparative separation of the enantiomers from the racemic mixture.
Stereospecific Degradation: Once isolated, the degradation rates and pathways of the individual enantiomers should be studied under the conditions outlined in section 9.1 to identify any stereoselective differences.
Advanced Spectroscopic and Structural Characterization Techniques
A definitive structural elucidation of this compound requires the application of advanced analytical techniques. While basic characterization may exist, a deeper, unambiguous confirmation of its covalent structure and three-dimensional conformation is essential. This research should involve:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the precise connectivity of the sulfuronthiate group to the epinephrine (B1671497) backbone.
High-Resolution Mass Spectrometry (HRMS): Tandem MS/MS fragmentation studies can help to map the structure and identify characteristic fragmentation patterns, aiding in its identification in complex matrices.
X-ray Crystallography: If suitable crystals of the compound or its individual enantiomers can be grown, single-crystal X-ray diffraction would provide unequivocal proof of its absolute structure and stereochemistry, as well as detailed information on bond lengths and angles.
In-depth Computational Studies of Molecular Interactions and Reactivity
Theoretical and computational chemistry offer powerful tools to complement experimental findings. In-depth computational studies can provide insights into the molecule's intrinsic properties and predict its behavior. Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: To predict the optimized geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties (e.g., HOMO-LUMO gap) of the molecule.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule in different solvents and its potential interactions with biological macromolecules like enzymes or receptors.
Reaction Pathway Modeling: To theoretically model the degradation pathways (hydrolysis, oxidation) and calculate the activation energies for different proposed mechanisms, helping to interpret experimental results.
Investigation of Potential Roles as a Chemical Probe or Modifier in Biological Systems
The unique structure of this compound, combining the well-known pharmacophore of epinephrine with a novel sulfur-containing moiety, suggests it could have interesting applications in chemical biology. Research should explore its potential as:
A Chemical Probe: To investigate the binding pockets of adrenergic receptors or other epinephrine-binding proteins. The sulfuronthiate group may offer different interaction patterns compared to the native hydroxyl group.
A Covalent Modifier: Depending on the reactivity of the sulfuronthiate group, it could potentially act as a covalent modifier of specific protein residues, which could be useful for activity-based protein profiling or for developing irreversible inhibitors.
A Precursor for Bioconjugation: The sulfuronthiate moiety could be explored as a chemical handle for conjugation to other molecules, such as fluorescent dyes or affinity tags, to create tool compounds for biological imaging or pull-down assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
